molecular formula C25H29N3O3S B2514182 N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-10-4

N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2514182
CAS No.: 901258-10-4
M. Wt: 451.59
InChI Key: GXAUJAPTGWGQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a high-purity chemical compound supplied for early-stage drug discovery and scientific research. This acetamide derivative features a complex molecular structure incorporating an imidazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound's structure is engineered with a 3,4-dimethoxyphenyl moiety and a 4-methylphenyl group, substitutions that are frequently explored in the development of pharmacologically active molecules . It is provided with the CAS Number 901258-10-4 and is associated with product code F3407-0908 . As a solid substance, researchers are advised to consult the product manual for specific handling, storage conditions, and shelf-life information to ensure material integrity . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-16-8-10-17(11-9-16)23-25(32-15-22(29)26-19-6-4-5-7-19)28-24(27-23)18-12-13-20(30-2)21(14-18)31-3/h8-14,19H,4-7,15H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJAPTGWGQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the cyclopentyl and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified

The evidence highlights three compounds with partial structural overlap. A comparative analysis is summarized below:

Compound Core Structure Substituents Functional Groups Molecular Weight
Target Compound Imidazole-thioether-acetamide 3,4-Dimethoxyphenyl, 4-methylphenyl, cyclopentyl Thioether, methoxy, methyl ~509.6 (estimated)
N-(4-Chlorophenyl)-2-{[1-(4-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide Imidazole-thioether-acetamide 4-Chlorophenyl (×2), 3-nitrophenyl Thioether, nitro, chloro 499.4
N-[4-[(3,4-Dimethylisoxazol-5-yl)Sulfamoyl]Phenyl]-2-[4-(4-Methylphenyl)Phenoxy]Acetamide Isoxazole-sulfamoyl-acetamide 3,4-Dimethylisoxazole, biphenyl-4-yloxy, 4-methylphenyl Sulfamoyl, ether, methyl ~505.5 (estimated)
3-(3,4-Dimethoxyphenyl)-2H-Chromen-2-one Coumarin 3,4-Dimethoxyphenyl Lactone, methoxy 282

Critical Structural and Functional Differences

Imidazole vs. Coumarin Core The target compound and the imidazole-based analogue share a thioether-linked acetamide-imidazole scaffold, which is absent in the coumarin derivative .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 3-nitrophenyl group in (electron-withdrawing). Methoxy groups enhance solubility and metabolic stability, while nitro groups may increase reactivity or cytotoxicity .
  • N-Substituent : The cyclopentyl group on the target’s acetamide nitrogen introduces steric bulk and lipophilicity, differing from the 4-chlorophenyl group in , which adds halogen-mediated hydrophobic interactions.

Functional Group Diversity

  • The sulfamoyl-containing compound lacks a thioether but includes a biphenyl ether moiety, which may enhance π-π stacking interactions. Its isoxazole-sulfamoyl group could target enzymes like cyclooxygenase (COX), whereas the target’s imidazole-thioether may modulate redox-sensitive pathways .

Biological Activity

N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a cyclopentyl group, dimethoxy groups, and an imidazole moiety, suggests various biological activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H28N2O5SC_{22}H_{28}N_{2}O_{5}S and features several functional groups that contribute to its reactivity and biological interactions. The presence of the imidazole ring is particularly notable because imidazole derivatives are known for their diverse pharmacological properties.

Molecular Structure

PropertyValue
Molecular FormulaC22H28N2O5SC_{22}H_{28}N_{2}O_{5}S
Molecular Weight428.53 g/mol
IUPAC NameThis compound
Structural FeaturesCyclopentyl group, Dimethoxy groups, Imidazole ring

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain signaling pathways involved in cancer proliferation and inflammation.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes associated with tumor growth.
  • Receptor Interaction : It could interact with receptors involved in inflammatory responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, related imidazole derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro and in vivo.

Case Study: Cancer Cell Proliferation Inhibition

A study involving structurally similar compounds demonstrated that they effectively inhibited the growth of colorectal cancer cell lines (SW480 and HCT116) with IC50 values ranging from 0.12 µM to 2 µM. These findings suggest that this compound may exhibit comparable efficacy against cancer cell lines due to its structural similarities .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also under investigation. It is hypothesized that by modulating inflammatory pathways, it could serve as a therapeutic agent for inflammatory diseases.

Synthesis and Evaluation

This compound is synthesized through multi-step chemical reactions involving:

  • Formation of Aniline Derivative : Reaction of 3,4-dimethoxyaniline with sulfonyl chloride.
  • Acylation : Acylation with chloroacetic acid.
  • Cyclopentylation : Final reaction with cyclopentyl bromide.

These synthetic routes are critical for establishing the compound's purity and yield .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other imidazole-based compounds to evaluate their biological activities:

Compound NameIC50 (µM)Biological Activity
N-Cyclopentyl-2-{[...]}0.12 - 2Anticancer (SW480, HCT116)
4-Chlorobenzenesulfonamide0.15Inhibits β-Catenin signaling
Other Imidazole DerivativesVariesVarious anticancer activities

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the imidazole core. Key steps include:

Imidazole ring formation : Cyclocondensation of substituted aldehydes and amines under acidic conditions (e.g., acetic acid) at 80–100°C .

Sulfanyl linkage introduction : Thiol-ether coupling using mercaptoacetamide derivatives, requiring inert atmosphere (N₂/Ar) and catalysts like DCC (dicyclohexylcarbodiimide) .

Cyclopentyl group attachment : Nucleophilic substitution or amidation with cyclopentylamine, optimized at pH 8–9 in THF .

  • Optimization : Reaction monitoring via TLC/HPLC and temperature control (±2°C) ensures reproducibility. Solvent selection (e.g., dichloromethane for solubility) improves yield .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfanyl group at δ 2.8–3.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~520–530 Da) .
  • X-ray crystallography : For unambiguous structural confirmation, using SHELX software for refinement .

Q. What spectroscopic discrepancies might arise during characterization, and how can they be resolved?

  • Common issues :

  • Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to resolve aromatic/imidazole proton assignments .
  • Impurity detection : HPLC with UV-Vis (λ = 254 nm) coupled with preparative column chromatography for purification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tyrosine kinases or cytochrome P450 .

MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .

  • Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Case example : Discrepancies in IC₅₀ values for imidazole derivatives may arise from:

  • Stereochemical variations : Use chiral HPLC to isolate enantiomers and test individually .
  • Solubility effects : Adjust assay buffer (e.g., DMSO concentration ≤1%) to avoid false negatives .
    • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., substituent polarity, logP) .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS over 60 minutes .
  • CYP inhibition : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
    • In silico tools : ADMET Predictor™ or SwissADME for preliminary bioavailability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.